Hopeaphenol

描述

属性

CAS 编号 |

17912-85-5 |

|---|---|

分子式 |

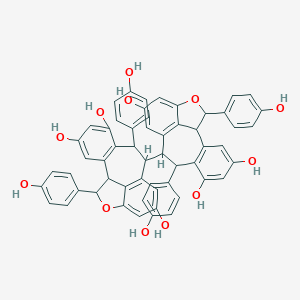

C56H42O12 |

分子量 |

906.9 g/mol |

IUPAC 名称 |

8,16-bis(4-hydroxyphenyl)-9-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |

InChI |

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H |

InChI 键 |

YQQUILZPDYJDQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

手性 SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4C([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@H](C8=C(C=C(C=C8O)O)C9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

规范 SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

同义词 |

(-)-HOPEAPHENOL |

产品来源 |

United States |

Foundational & Exploratory

Hopeaphenol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopeaphenol, a naturally occurring resveratrol tetramer, has garnered significant scientific interest due to its diverse and potent biological activities. First discovered in the mid-20th century, this complex stilbenoid is predominantly found in plant species of the Dipterocarpaceae family, as well as in grapevines and certain North African wines. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, it elucidates the molecular mechanisms underlying its key biological effects, including its antiviral, antioxidant, and cardioprotective properties, supported by quantitative data and detailed experimental protocols. The guide also features visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Discovery and Chemical Profile

This compound was first isolated in 1951 from the heartwood of Hopea odorata and Balanocarpus heimii, both belonging to the Dipterocarpaceae family.[1] Its complex chemical structure as a resveratrol tetramer was later elucidated in 1966.[1] this compound (Chemical Formula: C₅₆H₄₂O₁₂) is a polyphenolic compound composed of four resveratrol units. It exists as enantiomers, with (+)-hopeaphenol and (-)-hopeaphenol being isolated from different plant sources.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₆H₄₂O₁₂ | [2][3] |

| Molar Mass | 906.94 g/mol | [2][4] |

| Appearance | Light yellow or brown powder | [3][5] |

| Melting Point | >350°C | [3] |

| Optical Rotation of (-)-hopeaphenol | -313° (c 0.1, MeOH) | [5] |

Natural Sources of this compound

This compound is predominantly found in plants of the Dipterocarpaceae family, which are prevalent in tropical regions of Asia. It has also been identified in other plant families and even in some wines.

Table 2: Prominent Natural Sources of this compound

| Plant Family | Species | Part of Plant | Reference |

| Dipterocarpaceae | Shorea ovalis | Stem Bark | [4][5] |

| Shorea johorensis | Stem Bark | [1] | |

| Shorea hopeifolia | Stem Bark | [1] | |

| Shorea roxburghii | Stem Bark | ||

| Hopea odorata | Heartwood | [1] | |

| Balanocarpus heimii | Heartwood | [1] | |

| Vateria indica | Stem Bark | [1] | |

| Anisoptera thurifera | Not specified | [1] | |

| Vitaceae | Vitis vinifera (Grapevine) | Roots | [6] |

| Ampelocissus indica | Not specified | [1] | |

| Other | North African Wines | Wine | [4] |

Extraction and Isolation Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic purification steps.

General Extraction Protocol

A common method for extracting this compound from plant material is through solvent extraction using acetone.

Methodology:

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., stem bark of Shorea ovalis) is subjected to extraction.

-

Solvent Extraction: The powdered material is macerated with acetone at room temperature for an extended period (e.g., 48 hours), with the solvent being periodically replaced.

-

Concentration: The combined acetone extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol: A Case Study from Shorea ovalis

The purification of this compound from the crude acetone extract of Shorea ovalis stem bark can be achieved through a combination of Vacuum Liquid Chromatography (VLC) and Gravity Column Chromatography.[5]

Methodology:

-

Partitioning: The crude acetone extract is partitioned between n-hexane and methanol to separate nonpolar and polar compounds. The methanol fraction, containing this compound, is retained.

-

Vacuum Liquid Chromatography (VLC):

-

Stationary Phase: Silica gel 60.

-

Elution: A step-gradient elution is performed with a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Gravity Column Chromatography:

-

Stationary Phase: Silica gel 60.

-

Elution: Fractions from VLC containing this compound are further purified using a gravity column with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Final Product: Fractions containing pure this compound are combined and concentrated to yield a light yellow powder.[5]

-

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, with significant potential for therapeutic applications.

Antiviral Activity

(-)-Hopeaphenol has been identified as a potent inhibitor of HIV transcription.[7] It targets multiple pathways involved in viral replication.

-

Inhibition of PKC and NF-κB Signaling: this compound inhibits Protein Kinase C (PKC), which in turn prevents the activation of the transcription factor NF-κB.[8] This disruption of the PKC/NF-κB signaling cascade is crucial for reducing HIV transcription.

-

Inhibition of Cyclin-Dependent Kinase 9 (CDK9): this compound directly inhibits the enzymatic activity of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), which is essential for HIV gene expression.[7]

(-)-Hopeaphenol has been shown to inhibit the cellular entry of SARS-CoV-2, including its variants of concern.[9]

-

Mechanism of Action: this compound disrupts the binding of the viral spike protein's receptor-binding domain (RBD) to the host cell's angiotensin-converting enzyme 2 (ACE2) receptor.[9] This blockage of the initial virus-host interaction prevents viral entry and subsequent replication.

Table 3: Anti-SARS-CoV-2 Activity of (-)-Hopeaphenol

| Assay | Virus Variant | IC₅₀ / EC₅₀ (µM) | Reference |

| RBD/ACE2 Binding Assay | N/A | IC₅₀: 0.11 | [9] |

| Pseudovirus Entry Assay | USA-WA1/2020 | EC₅₀: 10.2 - 23.4 | [10] |

| B.1.1.7 (Alpha) | Similar to USA-WA1/2020 | [9] | |

| B.1.351 (Beta) | Improved activity vs. USA-WA1/2020 | [9] |

Experimental Protocol: SARS-CoV-2 Pseudovirus Neutralization Assay

This assay assesses the ability of a compound to inhibit viral entry.

Methodology:

-

Cell Seeding: Vero E6 cells, which express the ACE2 receptor, are seeded in 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Pseudovirus Infection: A pseudovirus expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP) is added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Quantification: The reporter gene expression is quantified (e.g., by measuring luminescence or fluorescence), which is inversely proportional to the inhibitory activity of the compound. The EC₅₀ value is then calculated.

Antibacterial Activity

This compound has demonstrated antibacterial activity against several Gram-negative bacteria by inhibiting their Type III Secretion System (T3SS), a key virulence factor.

-

Mechanism of Action: The T3SS is a needle-like apparatus used by bacteria to inject effector proteins into host cells, leading to infection. This compound inhibits the function of the T3SS, thereby preventing the translocation of these virulence factors and attenuating the bacteria's pathogenic effects.

Table 4: Antibacterial Activity of (-)-Hopeaphenol

| Bacterial Species | Assay | IC₅₀ (µM) | Reference |

| Yersinia pseudotuberculosis | YopE Reporter-Gene Assay | 6.6 | [11] |

| Yersinia pseudotuberculosis | YopH Phosphatase Assay | 3.3 | [11] |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its polyphenolic structure.

-

Mechanism of Action: As a polyphenol, this compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro assay to evaluate the antioxidant capacity of a compound.

Methodology:

-

DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

-

Reaction Mixture: Varying concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance is indicative of the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Table 5: Antioxidant Activity of this compound

| Assay | Scavenging Activity (%) at 100 µg/mL | Reference |

| DPPH Free Radical Scavenging | 63.76 | |

| Superoxide Anion Radical Scavenging | 64.48 | |

| Hydrogen Peroxide Scavenging | 54.64 | [12] |

Cardioprotective Effects

Recent studies have highlighted the potential of this compound in mitigating cardiac hypertrophy.

-

Mechanism of Action: this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. The activation of AMPK and its downstream target, SIRT1, leads to improved mitochondrial function and a reduction in oxidative stress, thereby protecting against cardiac hypertrophy.

Conclusion and Future Perspectives

This compound has emerged as a promising natural product with a remarkable spectrum of biological activities. Its discovery and the ongoing exploration of its natural sources have paved the way for extensive research into its therapeutic potential. The detailed protocols for its extraction and purification provided in this guide offer a foundation for researchers to obtain this compound for further investigation. The elucidation of its mechanisms of action against various diseases, including viral infections and cardiovascular conditions, underscores its potential as a lead compound for drug development. Future research should focus on optimizing its synthesis, improving its bioavailability, and conducting preclinical and clinical studies to validate its efficacy and safety in humans. The multifaceted nature of this compound's bioactivity suggests that it may offer novel therapeutic strategies for a range of challenging diseases.

References

- 1. The Natural Stilbenoid (-)-Hopeaphenol Inhibits HIV Transcription by Targeting Both PKC and NF-κB Signaling and Cyclin-Dependent Kinase 9 | SANTHE (Sub-Saharan African Network for TB/HIV Research Excellence) [santheafrica.org]

- 2. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The Natural Stilbenoid (-)-Hopeaphenol Inhibits HIV Transcription by Targeting Both PKC and NF-κB Signaling and Cyclin-Dependent Kinase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | An Experimental Pipeline for Initial Characterization of Bacterial Type III Secretion System Inhibitor Mode of Action Using Enteropathogenic Yersinia [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isolation of Hopeaphenol from Hopea odorata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of hopeaphenol, a promising bioactive stilbenoid, from the plant species Hopea odorata. This document details the extraction, purification, and analytical protocols necessary for obtaining and characterizing this compound for research and drug development purposes.

Introduction to this compound and Hopea odorata

This compound is a resveratrol tetramer, a polyphenolic compound that has garnered significant interest for its diverse pharmacological activities. It was first isolated from the heartwood of Hopea odorata, a large evergreen tree belonging to the Dipterocarpaceae family, which is native to Southeast Asia. Subsequent studies have also identified its presence in the stem bark of the plant. This guide focuses on the practical aspects of isolating this compound from its natural source.

Extraction of Crude this compound

The initial step in the isolation of this compound involves the extraction of the compound from the plant material. Acetone has been shown to be an effective solvent for this purpose.

Experimental Protocol: Acetone Extraction of Hopea odorata Stem Bark

-

Plant Material Preparation:

-

Obtain dried and milled stem bark of Hopea odorata. A starting quantity of approximately 3.8 kg is recommended for obtaining a substantial yield.

-

-

Extraction:

-

Exhaustively extract the milled stem bark with acetone at room temperature. This can be achieved by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours), with occasional agitation.

-

Alternatively, a Soxhlet apparatus can be used for a more efficient extraction process.

-

-

Solvent Removal:

-

After extraction, filter the mixture to separate the plant debris from the acetone extract.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain a crude brown residue.

-

Purification of this compound

The crude extract contains a complex mixture of compounds, necessitating a purification step to isolate this compound. Column chromatography is the primary technique employed for this purpose.

Experimental Protocol: Column Chromatography Purification

-

Column Preparation:

-

Prepare a slurry of silica gel (Merck 60, 200-400 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass chromatography column with the silica gel slurry, ensuring a uniform and bubble-free column bed.

-

-

Sample Loading:

-

Dissolve a portion of the crude acetone extract (e.g., 40 g) in a minimal amount of a suitable solvent.

-

Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the prepared column.

-

-

Elution:

-

Begin the elution process with a non-polar solvent such as n-hexane.

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate or methanol. A stepwise or gradient elution can be employed. A suggested starting point is a gradient of n-hexane:ethyl acetate, followed by ethyl acetate:methanol.

-

Collect the eluate in fractions of a consistent volume.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Analytical Methods for this compound Identification and Quantification

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the column chromatography and assessing the purity of the isolated fractions.

Experimental Protocol: TLC Analysis

-

Plate Preparation:

-

Use pre-coated silica gel 60 F254 plates.

-

-

Sample Application:

-

Dissolve a small amount of each fraction in a suitable solvent (e.g., methanol).

-

Spot the dissolved samples onto the TLC plate, alongside a this compound standard if available.

-

-

Development:

-

Develop the TLC plate in a chamber saturated with a suitable mobile phase. Several solvent systems can be used for the separation of this compound, including:

-

n-hexane:acetone (1:1)

-

Chloroform:methanol (75:25)

-

Dichloromethane:acetone (1:1)

-

-

-

Visualization:

-

Visualize the separated spots under UV light (254 nm and 366 nm). This compound will appear as a dark spot under UV light at 254 nm.

-

The plate can also be sprayed with a visualizing agent, such as a vanillin-sulfuric acid reagent, followed by heating to reveal the spots.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound. A reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Quantification

-

Instrumentation:

-

An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

A C18 analytical column is suitable for the separation.

-

-

Mobile Phase:

-

A gradient elution with a binary solvent system is commonly used. A typical system consists of:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

-

-

Sample and Standard Preparation:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol or a suitable solvent. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh the isolated this compound sample and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Monitor the elution at a wavelength where this compound exhibits maximum absorbance (typically around 280-300 nm).

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra are typically recorded in a deuterated solvent such as acetone-d₆.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its molecular formula.

Quantitative Data Summary

The following tables summarize the quantitative data related to the isolation and characterization of this compound.

| Parameter | Value | Source |

| Extraction and Yield | ||

| Starting Plant Material | 3.8 kg (dried, milled stem bark) | [1] |

| Extraction Solvent | Acetone | [1] |

| Yield of this compound | 1500 mg | [1] |

| Thin Layer Chromatography (TLC) Data | ||

| Stationary Phase | Silica gel 60 F254 | |

| Mobile Phase 1 | n-hexane:acetone (1:1) | |

| Rf in Mobile Phase 1 | 0.3 | |

| Mobile Phase 2 | Chloroform:methanol (75:25) | |

| Rf in Mobile Phase 2 | 0.4 | |

| Mobile Phase 3 | Dichloromethane:acetone (1:1) | |

| Rf in Mobile Phase 3 | 0.5 | |

| Physicochemical Properties | ||

| Appearance | Light yellow powder | |

| Melting Point | 276-278 °C (decomposed) | |

| Optical Rotation | -313° (c 0.1, MeOH) |

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, including the AMPK and NF-κB pathways. The following diagrams illustrate these pathways and the experimental workflow for this compound isolation.

Diagrams

References

Unraveling the Complexity: A Technical Guide to the Chemical Structure Elucidation of Hopeaphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopeaphenol, a naturally occurring resveratrol tetramer, has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and cardioprotective effects. The complex stereochemistry and polymeric nature of this compound presented a considerable challenge to its initial structural elucidation. This technical guide provides an in-depth overview of the methodologies and data integral to the definitive determination of its chemical structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of physicochemical methods and extensive spectroscopic analysis. The molecule is a tetramer of resveratrol, possessing a molecular formula of C₅₆H₄₂O₁₂ and a corresponding molecular weight of 906.9 g/mol .[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for this compound. These data were pivotal in piecing together the connectivity and stereochemistry of this complex natural product.

Table 1: ¹H NMR Spectroscopic Data of this compound (in acetone-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | No. of Protons | Assignment |

| 7.13 | d | 8.4 | 2H | H-2a/6a |

| 6.90 | d | 8.4 | 2H | H-2b/6b |

| 6.78 | d | 8.4 | 2H | H-3a/5a |

| 6.55 | d | 8.4 | 2H | H-3b/5b |

| 6.53 | d | 1.5 | 1H | H-12a |

| 6.28 | d | 1.5 | 1H | H-14a |

| 5.75 | d | 12.6 | 1H | H-7a |

| 5.71 | d | 1.8 | 1H | H-12b |

| 5.15 | d | 1.8 | 1H | H-14b |

| 4.23 | d | 12.6 | 1H | H-8a |

| ~8.51 | br s | - | 1H | Hydroxyl Proton |

| ~8.43 | br s | - | 1H | Hydroxyl Proton |

| ~8.18 | br s | - | 1H | Hydroxyl Proton |

| ~7.95 | br s | - | 1H | Hydroxyl Proton |

| ~7.39 | br s | - | 1H | Hydroxyl Proton |

Data compiled from multiple sources.[1][2]

Table 2: ¹³C NMR Spectroscopic Data of this compound (in acetone-d₆)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 160.1 | C | C-11a |

| 159.2 | C | C-4a |

| 158.8 | C | C-4b |

| 156.9 | C | C-10a |

| 156.0 | C | C-10b |

| 145.5 | C | C-13a |

| 145.2 | C | C-13b |

| 131.8 | C | C-1a |

| 130.5 | CH | C-2a/6a |

| 128.4 | CH | C-2b/6b |

| 127.8 | C | C-1b |

| 116.3 | CH | C-3a/5a |

| 115.8 | CH | C-3b/5b |

| 107.8 | CH | C-12a |

| 106.9 | CH | C-12b |

| 102.1 | CH | C-14a |

| 101.8 | CH | C-14b |

| 94.6 | CH | C-7a |

| 60.1 | CH | C-8a |

| 55.4 | CH | C-7b |

| 42.6 | CH | C-8b |

Note: Due to the complexity and symmetry of the molecule, some assignments are tentative and based on 2D NMR correlations.

Table 3: Mass Spectrometry Data of this compound

| m/z | Ion Type | Interpretation |

| 906 | [M]⁺ | Molecular Ion |

| 453 | [M/2]⁺ | Cleavage into two symmetrical resveratrol dimer units |

The mass spectrum of this compound is characterized by a prominent molecular ion peak, confirming its tetrameric nature.[1]

Table 4: UV and IR Spectroscopic Data of this compound

| Spectroscopic Method | Wavelength/Wavenumber | Interpretation |

| UV (in Methanol) | λmax 225, 285 nm | Presence of phenolic aromatic rings |

| IR (KBr) | νmax 3350, 1610, 1515, 1170 cm⁻¹ | -OH stretching, C=C aromatic stretching, C-O stretching |

Experimental Protocols

The definitive structure of this compound was elucidated through a series of key experiments, including isolation, and various spectroscopic techniques. The absolute configuration was ultimately confirmed by X-ray crystallography of a derivatized form.

Isolation of this compound

This compound is typically isolated from the bark or heartwood of plants from the Dipterocarpaceae family, such as Hopea odorata and Shorea ovalis.[2] A general experimental protocol for its isolation is as follows:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a solvent such as acetone or methanol at room temperature.

-

Solvent Evaporation: The crude extract is concentrated under reduced pressure to yield a viscous residue.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol-water and n-hexane to remove nonpolar constituents. The methanolic layer is then further partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate.

-

Chromatography: The fraction enriched with this compound is subjected to multiple chromatographic steps for purification. This typically involves:

-

Vacuum Liquid Chromatography (VLC): Initial separation on silica gel using a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol).

-

Column Chromatography: Further purification of the VLC fractions on silica gel or Sephadex LH-20 using isocratic or gradient elution.

-

Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound.

-

-

Purity Assessment: The purity of the isolated compound is assessed by TLC and HPLC analysis.

Spectroscopic Analysis

NMR spectroscopy was the most critical tool for determining the planar structure and relative stereochemistry of this compound. A standard suite of 1D and 2D NMR experiments is employed.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent, typically acetone-d₆ or methanol-d₄, in a 5 mm NMR tube.

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR (with DEPT): Determines the number and type of carbon atoms (C, CH, CH₂, CH₃).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for establishing connectivity within individual resveratrol units.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for connecting the resveratrol monomer units and establishing the overall framework of the tetramer.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

-

Technique: High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the accurate molecular weight and elemental composition of this compound.

-

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides clues about the structural components. For this compound, a key fragmentation is the cleavage into two symmetrical dimer units.

The absolute stereochemistry of this compound was definitively established by single-crystal X-ray diffraction analysis of its dibromodeca-O-methylthis compound derivative.[3] This involved:

-

Derivatization: Chemical modification of this compound to introduce heavy atoms (bromine) and remove interfering hydroxyl groups (methylation) to facilitate crystal formation and phase determination.

-

Crystal Growth: Growing a single crystal of the derivative suitable for X-ray diffraction.

-

Data Collection and Structure Solution: Analyzing the diffraction pattern to determine the precise three-dimensional arrangement of atoms in the molecule.

Signaling Pathways and Logical Relationships

Recent research has illuminated the molecular mechanisms underlying the biological activities of this compound, revealing its interaction with key cellular signaling pathways.

Inhibition of HIV Transcription

This compound has been shown to inhibit HIV transcription through a dual mechanism, targeting both host cell factors and a viral-encoded protein.[4]

Caption: this compound inhibits HIV transcription by targeting PKC/NF-κB and CDK9 pathways.

Cardioprotective Effects via AMPK Activation

This compound has demonstrated protective effects against cardiac hypertrophy, a condition characterized by the thickening of the heart muscle. This protection is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5][6]

Caption: this compound activates AMPK, improving mitochondrial function and mitigating cardiac hypertrophy.

Conclusion

The structural elucidation of this compound stands as a testament to the power of a multidisciplinary approach, combining classical phytochemical techniques with advanced spectroscopic methods. The definitive assignment of its complex structure has paved the way for a deeper understanding of its biological activities and its potential as a therapeutic agent. This guide provides a comprehensive technical foundation for scientists and researchers engaged in the study of this remarkable natural product and its derivatives, facilitating further exploration into its medicinal applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - CAS 17912-85-5 - For Research Use [benchchem.com]

- 4. This compound | C56H42O12 | CID 44334030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polyphenol identification based on systematic and robust high-resolution accurate mass spectrometry fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hopeaphenol: A Technical Guide to Its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopeaphenol is a naturally occurring resveratrol tetramer belonging to the stilbenoid family of polyphenols. First isolated from members of the Dipterocarpaceae family, it has since been identified in various other plant species and even in certain wines.[1][2] This complex molecule, built from four resveratrol units, exhibits a range of significant biological activities, positioning it as a compound of interest for therapeutic development. Its potent antioxidant, antiviral, and enzyme-inhibiting properties are attributed to its unique polyphenolic structure. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, detailed experimental protocols for its analysis, and visual representations of its mechanisms of action to serve as a technical guide for the scientific community.

Physicochemical Properties

This compound is a high-molecular-weight polyphenol, typically presenting as a brown or yellow solid.[3][4] Its complex structure, featuring numerous hydroxyl groups, dictates its solubility and high melting point. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, and ethyl acetate.[3][5]

Table 1: Physical and Chemical Characteristics of this compound

| Property | Value | References |

| Molecular Formula | C₅₆H₄₂O₁₂ | [1][3][6] |

| Molecular Weight | 906.9 g/mol | [1][6][7] |

| CAS Number | 17912-85-5 | [1][3][6] |

| Appearance | Brown Powder / Yellow Solid | [3][4] |

| Melting Point | >350 °C | [3][6][8] |

| Density (Predicted) | 1.531 ± 0.06 g/cm³ | [3][8] |

| pKa (Predicted) | 9.30 ± 0.70 | [8] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3][5] |

| IUPAC Name | 8,16-bis(4-hydroxyphenyl)-1,7,9,15,17,23-hexahydroxy-3,11-dioxapentacyclo[15.7.1.1⁵,¹³.1⁷,¹¹.0²,¹⁰]heptacosa-2(10),4,6,8,12,14,16,18,20,22,24,26-dodecaene | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | References |

| UV-Vis (λmax) | 241, 280, 290, 393 nm (in Methanol) | [9] |

| Infrared (IR) (KBr, cm⁻¹) | 3200-3400 (O-H stretch), 2937 (Aliphatic C-H stretch), 1617, 1513, 1456 (Aromatic C=C stretch), 840 (1,4-disubstituted benzene) | [9][10] |

| Mass Spectrometry (MS) | ESI-MS: m/z 907 [M+H]⁺ FAB-MS: m/z 906 [M]⁺ | [9][10] |

| ¹H and ¹³C NMR | Data available in literature, consistent with a symmetrical resveratrol tetramer structure. The C2-axis of symmetry reduces the number of unique signals. | [11][12][13] |

Biological Activities and Quantitative Data

This compound has been evaluated across a spectrum of biological assays, demonstrating significant activity as an antiviral agent, an enzyme inhibitor, and an antioxidant. The quantitative measures of these activities are summarized below.

Table 3: Summary of In Vitro Biological Activities of this compound

| Target/Assay | Activity Type | Metric | Value | References |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ | 66.05 µg/mL | [9] |

| Ferric Reducing Power | IC₅₀ | 47.55 µg/mL | [9] | |

| H₂O₂ Scavenging | IC₅₀ | 91.36 µg/mL | [9] | |

| Enzyme Inhibition | α-Glucosidase | Inhibition | IC₅₀ | 21.21 µM |

| SARS-CoV-2 Mpro | Inhibition | IC₅₀ | 42.5 µM | |

| Cyclin-Dependent Kinase 9 (CDK9) | Inhibition | - | Activity confirmed | |

| Human Sirtuin 1 (hSIRT1) | Inhibition | - | Competitive inhibitor vs. NAD⁺ | |

| Antiviral (HIV) | HIV-1 Replication | Inhibition | EC₅₀ | 0.7 ± 0.1 µM |

| Cytotoxicity (PBMCs) | Cytotoxicity | CC₅₀ | 16.1 ± 3.6 µM | |

| Selectivity Index | - | SI | 22.1 | |

| Antiviral (SARS-CoV-2) | RBD-ACE2 Binding | Inhibition | IC₅₀ | 0.11 µM |

| Viral Entry (USA-WA1/2020) | Inhibition | EC₅₀ | 10.2 µM | |

| Viral Entry (B.1.1.7) | Inhibition | EC₅₀ | 14.8 µM | |

| Viral Entry (B.1.351) | Inhibition | EC₅₀ | 2.3 µM | |

| Antibacterial | F. columnare | Inhibition | MIC | 9.1 ± 0 mg/L |

| Anticancer | HepG2 (Hepatoma) | Cytotoxicity | CC₅₀ | 4.5 µg/mL |

Key Mechanisms of Action and Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate specific biological pathways. Key mechanisms include the disruption of viral entry and replication, and the inhibition of bacterial virulence factors.

Inhibition of SARS-CoV-2 Viral Entry

This compound potently inhibits the interaction between the SARS-CoV-2 Spike Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. This action is a critical first step in preventing the virus from entering host cells.

Inhibition of HIV Transcription

This compound has been shown to suppress HIV transcription, a crucial stage in the viral lifecycle that occurs after integration into the host genome. It achieves this through a dual mechanism: inhibiting the Protein Kinase C (PKC) pathway, which leads to the activation of the transcription factor NF-κB, and by directly inhibiting Cyclin-Dependent Kinase 9 (CDK9), an enzyme essential for transcriptional elongation.[8][12]

Inhibition of Bacterial Type III Secretion System (T3SS)

In certain Gram-negative bacteria, this compound acts as an anti-virulence agent by blocking the Type III Secretion System (T3SS). The T3SS is a complex molecular syringe used by pathogens to inject effector proteins into host cells, thereby subverting host functions. By inhibiting this system, this compound prevents the delivery of these virulence factors.

Experimental Protocols

The following sections provide generalized methodologies for key assays used to determine the biological activity of this compound. These protocols are synthesized from multiple sources and should be optimized for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free-radical scavenging capacity of a compound.

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[6]

-

Sample Preparation : Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to create a series of dilutions.

-

Reaction : In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to initiate the reaction. A blank well should contain only the solvent and DPPH solution.[6][14]

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[6][14]

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.[15]

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined by plotting the inhibition percentage against the sample concentrations.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

-

Reagent Preparation :

-

Reaction Setup : In a 96-well plate, add 50 µL of this compound dilutions. Acarbose is typically used as a positive control.

-

Pre-incubation : Add 50 µL of the enzyme solution to each well. Incubate the plate at 37 °C for 5-15 minutes.[4][7]

-

Reaction Initiation : Add 50 µL of the pNPG substrate solution to all wells to start the reaction.

-

Incubation & Measurement : Incubate at 37 °C for 20-30 minutes. The reaction is terminated by adding 100 µL of 0.1 M Na₂CO₃. Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.[7]

-

Calculation : Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

HIV-1 p24 Antigen ELISA

This assay quantifies the p24 viral core protein, a marker of HIV replication.

-

Plate Preparation : Use a 96-well plate pre-coated with a monoclonal anti-p24 capture antibody.[17]

-

Sample Addition : Add 100-200 µL of cell culture supernatants (containing the virus and test compound), p24 standards, and controls to the wells. Incubate for 1-2 hours at 37 °C.[2]

-

Washing : Wash the plate 4-6 times with wash buffer to remove unbound materials.

-

Detection Antibody : Add 100 µL of a biotinylated polyclonal anti-p24 detection antibody to each well. Incubate for 1 hour at 37 °C.[2][18]

-

Washing : Repeat the wash step.

-

Enzyme Conjugate : Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[18]

-

Washing : Repeat the wash step.

-

Substrate Addition : Add 100 µL of a chromogenic substrate (e.g., TMB or OPD). Incubate in the dark for 15-30 minutes until color develops.

-

Stop Reaction : Add 100 µL of stop solution (e.g., 1 M H₂SO₄).

-

Measurement : Read the absorbance at 450 nm (for TMB) or 490 nm (for OPD).[17][18]

-

Analysis : Generate a standard curve from the p24 standards and determine the p24 concentration in the samples. Calculate the EC₅₀ of this compound based on the reduction in p24 levels.

Conclusion

This compound is a multifunctional stilbenoid with a compelling profile of biological activities. Its demonstrated efficacy in inhibiting key enzymes and pathways involved in viral infections like HIV and SARS-CoV-2, coupled with its antioxidant and antibacterial properties, makes it a strong candidate for further preclinical and clinical investigation. This technical guide consolidates the current knowledge of its physicochemical and biological properties and provides foundational experimental protocols to facilitate ongoing research and development efforts. The unique structure and potent activities of this compound underscore the value of natural products as a source of novel therapeutic leads.

References

- 1. assaygenie.com [assaygenie.com]

- 2. benchchem.com [benchchem.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ultimatetreat.com.au [ultimatetreat.com.au]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. journals.asm.org [journals.asm.org]

- 9. benchchem.com [benchchem.com]

- 10. HIV1 p24 ELISA Kit- Intracellular, 90-min ELISA (ab320057) | Abcam [abcam.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. marinebiology.pt [marinebiology.pt]

- 15. DPPH Radical Scavenging Assay [mdpi.com]

- 16. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 17. goldengatebio.com [goldengatebio.com]

- 18. hanc.info [hanc.info]

hopeaphenol solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of hopeaphenol, a resveratrol tetramer with significant biological interest. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and outlines standard experimental protocols for its determination.

Qualitative Solubility of this compound

This compound, a large polyphenolic compound, exhibits solubility in a range of organic solvents. This solubility is crucial for its extraction from natural sources, purification, and formulation for in vitro and in vivo studies. Based on available data, this compound is soluble in the following solvents.[1][]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Solubility Profile |

| Halogenated | Chloroform | Soluble[1][] |

| Halogenated | Dichloromethane | Soluble[1][] |

| Ester | Ethyl Acetate | Soluble[1][] |

| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Soluble[1][] |

| Ketone | Acetone | Soluble[1][] |

It is important to note that while these solvents are reported to dissolve this compound, the exact concentrations, temperature dependencies, and potential for degradation in these solvents have not been extensively documented in the cited literature. The poor solubility of this compound has been noted as a challenge in its initial structural determination.[3]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method.[4] This method is a reliable way to ascertain the saturation point of a compound in a specific solvent at a given temperature.

Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of this compound should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the optimal time required to reach equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of excess solid. Subsequently, centrifuge the samples at a high speed to pellet the remaining undissolved this compound.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with a UV detector or a UV-Vis spectrophotometer with a predetermined calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the experimental and biological contexts of this compound research, the following diagrams are provided.

References

- 1. This compound | CAS:388582-37-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound - CAS 17912-85-5 - For Research Use [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Bioactivities of Hopeaphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopeaphenol, a resveratrol tetramer, has emerged as a promising natural product with a diverse range of biological activities. It exists as two enantiomers, (+)-hopeaphenol and (-)-hopeaphenol, which, despite their identical chemical formula and connectivity, exhibit distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereoselective bioactivities of this compound enantiomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Comparative Biological Activities: A Quantitative Overview

The differential pharmacological effects of (+)-hopeaphenol and (-)-hopeaphenol are most evident in their varying potencies across a range of biological assays. The following tables summarize the key quantitative data, providing a clear comparison of their activities.

Table 1: Anti-diabetic Activity

| Enantiomer | Target Enzyme | IC50 Value (μM) | Reference Compound | IC50 Value (μM) |

| (+)-Hopeaphenol | α-Glucosidase | 21.21 ± 0.987[1] | Acarbose | > 200[2] |

| (-)-Hopeaphenol | α-Glucosidase | 9.47 ± 0.967[1] | Acarbose | > 200[2] |

| (+)-Hopeaphenol | α-Amylase | Less active than acarbose[1] | Acarbose | - |

| (-)-Hopeaphenol | α-Amylase | Less active than acarbose[1] | Acarbose | - |

| (+)-Hopeaphenol | Antiglycation | 81.9[1] | Ascorbic acid | 158.23[1] |

| (-)-Hopeaphenol | Antiglycation | 50.96[1] | Ascorbic acid | 158.23[1] |

Table 2: Anti-HIV Activity of (-)-Hopeaphenol

| Assay | Cell Line | Inducing Agent | EC50 Value (μM) |

| HIV-GFP Reporter Expression | J-Lat 9.2 | PMA | 1.8[3][4] |

| HIV-GFP Reporter Expression | J-Lat 9.2 | Panobinostat | 0.11[3] |

| LTR-mediated Transcription | - | TNF-α | 0.98[4] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Target Enzyme | IC50 Value (μM) | Reference Compound |

| Hopeahainol A (a related polyphenol) | Acetylcholinesterase | 4.33[5] | Huperzine A |

Note: Data for individual this compound enantiomers on AChE inhibition is not specified in the provided results. Hopeahainol A is presented for structural and activity context.

Table 4: Antioxidant Activity of this compound

| Assay | Concentration (μg/mL) | Scavenging Activity (%) | Reference Compound |

| DPPH Radical Scavenging | 100 | 63.76[6] | Quercetin |

| Superoxide Anion Scavenging | 100 | 64.48[6] | Quercetin |

| Hydrogen Peroxide Scavenging | 100 | 54.64[6] | Quercetin |

Note: The specific enantiomer was not specified in this particular antioxidant study.

Table 5: Antiviral Activity against SARS-CoV-2 of (-)-Hopeaphenol

| Assay | Target | IC50 Value (μM) |

| RBD/ACE2 Binding | RBD/ACE2 Interaction | 0.11 |

| Mpro Inhibition | Mpro | 42.5 |

| Virus Variant | Cell Line | EC50 Value (μM) |

| USA-WA1/2020 | Vero-E6 | 10.2 |

| B.1.1.7 (Alpha) | Vero-E6 | 14.8 |

| B.1.351 (Beta) | Vero-E6 | 2.3 |

Key Signaling Pathways

The biological activities of this compound enantiomers are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Anti-HIV Activity of (-)-Hopeaphenol: Inhibition of PKC/NF-κB and CDK9 Pathways

(-)-Hopeaphenol exerts its anti-HIV effects by targeting multiple pathways involved in viral transcription.[7] It inhibits Protein Kinase C (PKC) and the downstream Nuclear Factor kappa B (NF-κB) signaling, which are crucial for HIV transcription.[7] Additionally, it directly inhibits Cyclin-Dependent Kinase 9 (CDK9), an enzyme essential for HIV transcription.[4][7][8]

Caption: (-)-Hopeaphenol inhibits HIV transcription by targeting PKC and CDK9.

Cardioprotective Effects of this compound: Activation of the AMPK/SIRT1 Pathway

This compound has demonstrated cardioprotective effects by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[9] This activation leads to improved mitochondrial function, reduced oxidative stress, and mitigation of cardiac hypertrophy.[9]

Caption: this compound activates the AMPK/SIRT1 pathway for cardioprotection.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds ((+)- and (-)-hopeaphenol)

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of the test compounds and acarbose in a suitable solvent.

-

In a 96-well plate, add a specific volume of the enzyme solution to each well.

-

Add the test compounds or acarbose to the respective wells and incubate for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding a solution of pNPG to each well.

-

Incubate the plate for another defined period (e.g., 20 minutes at 37°C).

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.[10][11]

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Anti-HIV Activity Assay in J-Lat Cells

This assay utilizes a latently HIV-infected T-cell line (J-Lat) that expresses GFP upon viral reactivation to screen for inhibitors of HIV transcription.

Materials:

-

J-Lat 9.2 cells

-

Phorbol 12-myristate 13-acetate (PMA) or other latency-reversing agents

-

(-)-Hopeaphenol

-

Cell culture medium and supplements

-

Flow cytometer

Procedure:

-

Culture J-Lat 9.2 cells in appropriate cell culture medium.

-

Seed the cells in a 96-well plate.

-

Treat the cells with various concentrations of (-)-hopeaphenol for a specific duration (e.g., 24 hours).

-

Induce HIV expression by adding a latency-reversing agent like PMA.

-

Incubate the cells for another defined period (e.g., 24 hours).

-

Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

-

The EC50 value, the concentration at which 50% of the viral reactivation is inhibited, is calculated from the dose-response curve.[3]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

-

Add the AChE solution to initiate the pre-incubation.

-

Incubate the plate for a defined period at a specific temperature (e.g., 15 minutes at 25°C).

-

Start the reaction by adding the ATCI solution to all wells.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.[12]

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compounds

-

Quercetin or other standard antioxidant

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of the test compounds and the standard antioxidant.

-

In a test tube or 96-well plate, add a specific volume of the DPPH solution.

-

Add the test compound or standard to the DPPH solution and mix well.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined.

Conclusion

The enantiomers of this compound display distinct and potent biological activities, highlighting the critical role of stereochemistry in drug action. (-)-Hopeaphenol exhibits superior α-glucosidase inhibitory and anti-HIV activities, while both enantiomers show promise as antiglycation and cardioprotective agents. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for further research into the therapeutic potential of these fascinating natural products. Future studies should focus on elucidating the precise molecular interactions responsible for the observed enantioselectivity and on evaluating the in vivo efficacy and safety of these compounds to pave the way for their potential clinical applications.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. ultimatetreat.com.au [ultimatetreat.com.au]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. benchchem.com [benchchem.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. In vitro α-glucosidase inhibitory assay [protocols.io]

- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

Hopeaphenol: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopeaphenol, a resveratrol tetramer, is a naturally occurring stilbenoid found in various plant species, including those of the Dipterocarpaceae and Vitaceae families.[1][2][3][4] This complex polyphenol has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting a range of effects from antiviral and cardioprotective to anti-inflammatory and anticancer properties, this compound presents a promising scaffold for the development of novel therapeutics.[1][5][6][7][8] This technical guide provides a comprehensive review of the existing research on this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathway diagrams.

Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Immunodeficiency Virus (HIV). The primary mechanism of action against SARS-CoV-2 involves the inhibition of viral entry into host cells, while its anti-HIV activity is centered on the suppression of viral transcription.

SARS-CoV-2

This compound has been identified as a potent inhibitor of SARS-CoV-2 cellular entry.[9] It effectively disrupts the binding of the viral spike protein's receptor-binding domain (RBD) to the host cell's angiotensin-converting enzyme 2 (ACE2) receptor.[9][10] This inhibitory action has been observed across multiple SARS-CoV-2 variants of concern, including B.1.1.7 (Alpha) and B.1.351 (Beta).[9][11]

| Assay | Target/Variant | This compound IC50/EC50 (µM) | Reference |

| RBD/ACE2 Binding Assay | SARS-CoV-2 RBD/ACE2 Interaction | 0.11 | [9][11] |

| Pseudovirus Entry Assay | VSVΔG-GFP-SARS-CoV-2 Spike | 10.2 - 23.4 | [9][11] |

| Cytopathic Effect (CPE) Assay | SARS-CoV-2 (USA-WA1/2020) | 10.2 | [10][11] |

| Cytopathic Effect (CPE) Assay | SARS-CoV-2 (B.1.1.7/Alpha) | 14.8 | [11] |

| Cytopathic Effect (CPE) Assay | SARS-CoV-2 (B.1.351/Beta) | 2.3 | [11] |

| Main Protease (Mpro) Activity Assay | SARS-CoV-2 Mpro | 42.5 | [11] |

RBD/ACE2 Binding Assay:

A high-throughput AlphaScreen assay was utilized to quantify the interaction between the SARS-CoV-2 spike receptor-binding domain (RBD) and the human ACE2 receptor.[12] The assay mixture contained biotinylated RBD, streptavidin-coated donor beads, and His-tagged ACE2 bound to nickel chelate acceptor beads. Inhibition of the RBD-ACE2 interaction by this compound was measured by a decrease in the luminescent signal.[12]

Pseudovirus Entry Assay:

Vesicular stomatitis virus (VSV) particles pseudotyped with the SARS-CoV-2 spike protein and expressing a green fluorescent protein (GFP) reporter (VSVΔG-GFP) were used to infect ACE2-expressing Vero-E6 cells.[11][12] The cells were pre-treated with varying concentrations of this compound before the addition of the pseudovirus. The inhibition of viral entry was quantified by measuring the reduction in GFP expression.[11][12]

Cytopathic Effect (CPE) and Yield Reduction Assays:

Vero-E6 cells were treated with this compound for 2 hours before being infected with infectious SARS-CoV-2 (USA-WA1/2020, B.1.1.7, or B.1.351 variants) at a specific median tissue culture infectious dose (TCID50).[11][12] The cells were incubated for 4 days, and the cytopathic effect was scored daily. The 50% effective concentration (EC50) was calculated based on the reduction of the viral-induced CPE.[11]

HIV

This compound has been shown to inhibit HIV transcription, a critical step in the viral replication cycle.[6][13][14] Its mechanism of action involves the targeting of both Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the direct inhibition of Cyclin-Dependent Kinase 9 (CDK9).[6][13][14]

| Assay | Target/Cell Line | This compound IC50/EC50 (µM) | Reference |

| HIV Transcription Assay | PMA-stimulated J-Lat 9.2 cells | 1.8 | [7] |

| CDK9 Enzymatic Assay | Purified CDK9-cyclin T1 | 0.22 | [6][13] |

| TNF-α-induced HIV Suppression | J-Lat 9.2 cells | 0.29 | [6][13] |

HIV Transcription Inhibition Assay:

J-Lat 9.2 cells, a Jurkat T-cell line containing a latent HIV-1 provirus with a GFP reporter, were stimulated with phorbol 12-myristate 13-acetate (PMA) to induce viral transcription.[7][13] Cells were co-treated with various concentrations of this compound, and the inhibition of HIV transcription was quantified by measuring the reduction in GFP expression using flow cytometry.[7][13]

CDK9 Enzymatic Assay:

The direct inhibitory effect of this compound on CDK9 activity was assessed using a luminescence-based kinase assay.[13] The assay measured the amount of ATP converted to ADP by purified CDK9-cyclin T1 complexes in the presence of varying concentrations of this compound.[13]

Cardioprotective Effects

This compound has demonstrated significant potential in mitigating cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, which can lead to heart failure.[5][15] Its cardioprotective effects are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5]

Mechanism of Action

This compound directly binds to and activates AMPK, a crucial regulator of cellular energy homeostasis.[5] Activated AMPK, in turn, enhances mitochondrial function, reduces reactive oxygen species (ROS) production, and alleviates apoptosis in cardiomyocytes.[5][15] This cascade of events ultimately counteracts the pathological remodeling associated with cardiac hypertrophy.[5]

| Experimental Model | Parameter Measured | Effect of this compound | Reference |

| Angiotensin II-induced HL-1 cardiomyocytes | Cell surface area | Markedly decreased | [5] |

| Angiotensin II-induced HL-1 cardiomyocytes | Mitochondrial ROS levels | Significantly decreased | [5] |

| Angiotensin II-induced HL-1 cardiomyocytes | Mitochondrial membrane potential | Restored | [5] |

| Angiotensin II-induced HL-1 cardiomyocytes | BAX/BCL2 ratio | Significantly mitigated increase | [5] |

| Angiotensin II-induced HL-1 cardiomyocytes | Cleaved caspase-3 protein levels | Mitigated elevation | [5] |

In Vitro Model of Cardiac Hypertrophy:

HL-1 cardiomyocytes were pre-treated with this compound (1–10 µM) for 2 hours, followed by induction of hypertrophy with 1 µM Angiotensin II for 24 hours.[5] To confirm the role of AMPK, cells were pre-treated with the AMPK inhibitor Compound C (10 µM) for 1 hour before this compound treatment.[5] Cardiomyocyte surface area was measured using phalloidin staining. Mitochondrial ROS and membrane potential were assessed using specific fluorescent probes.[5]

Anti-inflammatory and Antioxidant Activities

This compound exhibits notable anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in a variety of disease models.

Anti-inflammatory Effects

This compound has been shown to inhibit inflammatory pathways in various cell types. For instance, in human cerebral microvascular endothelial cells, it inhibits the polyinosinic-polycytidylic acid (poly IC)-induced production of interferon (IFN)-β and C-X-C motif chemokine 10 (CXCL10) by suppressing the phosphorylation of the p65 subunit of NF-κB.[16]

| Cell Line | Inducer | Inhibitory Effect of this compound (1-10 µM) | Reference |

| hCMEC/D3 | poly IC | Dose-dependent inhibition of CXCL10 and RIG-I production | [16] |

| hCMEC/D3 | poly IC | Significant reduction of IFN-β gene expression and protein release | [16] |

Antioxidant Activity

This compound demonstrates potent antioxidant activity through various mechanisms, including free radical scavenging and ferric reducing power.[17]

| Assay | This compound Activity (at 100 µg/mL) | Reference |

| DPPH free radical scavenging | 63.76% inhibition | [17] |

| Superoxide anion radical scavenging | 64.48% inhibition | [17] |

| Hydrogen peroxide scavenging | 54.64% inhibition | [17] |

DPPH Radical Scavenging Assay:

The antioxidant activity of this compound was evaluated by its ability to bleach the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. The decrease in absorbance at 517 nm was measured spectrophotometrically to determine the percentage of radical scavenging.[17]

Superoxide Anion Radical Scavenging Assay:

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the phenazine methosulfate-NADH system. The scavenging activity of this compound was determined by measuring the decrease in the formation of formazan at 560 nm.[17]

Other Biological Activities

Emerging research has highlighted the potential of this compound in other therapeutic areas, including neuroprotection and cancer.

Neuroprotective Effects

Polyphenols, in general, are known for their neuroprotective effects, which are attributed to their ability to cross the blood-brain barrier, reduce oxidative stress, and modulate signaling pathways involved in neuronal survival.[18][19] While specific in-depth studies on this compound's neuroprotective mechanisms are still developing, its anti-inflammatory and antioxidant properties suggest a strong potential in this area.[16]

Anticancer Properties

Stilbene oligomers have been screened for their anticancer activity.[8] this compound has been reported to have antiproliferative properties in vitro, although detailed mechanistic studies are still required to fully elucidate its potential as an anticancer agent.[7]

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its potent antiviral effects against SARS-CoV-2 and HIV, coupled with its significant cardioprotective, anti-inflammatory, and antioxidant properties, underscore its potential as a lead compound in drug discovery and development. The detailed mechanistic insights and quantitative data presented in this review provide a solid foundation for future research aimed at translating the therapeutic promise of this compound into clinical applications. Further investigation into its neuroprotective and anticancer activities, as well as its pharmacokinetic and safety profiles, is warranted to fully realize its therapeutic potential.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. The Natural Stilbenoid (–)-Hopeaphenol Inhibits HIV Transcription by Targeting Both PKC and NF-κB Signaling and Cyclin-Dependent Kinase 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions of polyphenols and its anticancer properties in biomedical research: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Natural Stilbenoid (-)-Hopeaphenol Inhibits Cellular Entry of SARS-CoV-2 USA-WA1/2020, B.1.1.7, and B.1.351 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The Natural Stilbenoid (–)-Hopeaphenol Inhibits Cellular Entry of SARS-CoV-2 USA-WA1/2020, B.1.1.7, and B.1.351 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 14. The Natural Stilbenoid (-)-Hopeaphenol Inhibits HIV Transcription by Targeting Both PKC and NF-κB Signaling and Cyclin-Dependent Kinase 9 | SANTHE (Sub-Saharan African Network for TB/HIV Research Excellence) [santheafrica.org]

- 15. Unlocking this compound: A Potent Ally Against Cardiac Hypertrophy via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Elucidation of the inhibitory effect of (+)-hopeaphenol on polyinosinic-polycytidylic acid-induced innate immunity activation in human cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. brieflands.com [brieflands.com]

- 19. Polyphenols and Neurodegenerative Diseases: Potential Effects and Mechanisms of Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations of Stilbenoids from Dipterocarpaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Dipterocarpaceae family, a cornerstone of Southeast Asian rainforests, has long been a subject of phytochemical exploration. Early research into this family revealed a rich and diverse source of stilbenoids, particularly resveratrol oligomers. These compounds, formed by the oxidative coupling of two or more resveratrol units, exhibit a wide array of complex structures and significant biological activities. This technical guide provides an in-depth overview of the foundational studies on stilbenoids from Dipterocarpaceae, with a focus on the isolation, structural elucidation, and preliminary biological evaluation of these fascinating natural products.

Overview of Stilbenoids in Dipterocarpaceae

Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 backbone. In the Dipterocarpaceae family, these compounds are predominantly found as oligomers of resveratrol.[1][2] Early phytochemical investigations, primarily on genera such as Shorea, Hopea, Vatica, and Dipterocarpus, led to the isolation and characterization of a multitude of these complex molecules.[1][3] These oligomers range from dimers to higher-order polymers, including trimers, tetramers, and even hexamers and octamers.[4][5] The structural diversity of these compounds is vast, arising from different degrees of oligomerization, varied skeletal frameworks, and numerous stereoisomers.[1][6]

One of the first resveratrol oligomers to be successfully isolated was hopeaphenol, a tetramer, from Hopea odorata and Balanocarpus heimii in 1951.[4] This discovery paved the way for further exploration of this compound class within the Dipterocarpaceae family. Subsequent studies have consistently identified various resveratrol oligomers as major chemical constituents of these plants.[7]

Key Stilbenoids Isolated in Early Studies

The following table summarizes some of the key stilbenoids isolated from various Dipterocarpaceae species in early phytochemical studies. The data presented is based on available literature and highlights the diversity of compounds found.

| Stilbenoid | Degree of Oligomerization | Plant Source (Genus) | Reference |

| Resveratrol | Monomer | Dipterocarpus | [3] |

| ε-viniferin | Dimer | Dipterocarpus | [3] |

| Ampelopsin A | Dimer | Shorea | [4] |

| Davidiol A | Dimer | Shorea, Dipterocarpus | [3][8] |

| Stenophyllol B | Dimer | Dipterocarpus | [3] |

| α-viniferin | Trimer | Shorea | [9] |

| Vaticanol G | Trimer | Hopea | [5] |

| This compound | Tetramer | Shorea, Hopea | [4][8] |

| Isothis compound | Tetramer | Shorea, Dipterocarpus | [3][8] |

| Vaticanol A | Tetramer | Shorea | [10] |

| Balanocarpol | Dimer | Balanocarpus | [8] |

Experimental Protocols in Early Stilbenoid Research

The isolation and structural elucidation of stilbenoids from Dipterocarpaceae in early studies relied on a combination of classical and emerging analytical techniques. The general workflow involved extraction, fractionation, and purification, followed by spectroscopic analysis for structure determination.

General Isolation and Purification Workflow

The following diagram illustrates a typical experimental workflow for the isolation of stilbenoids from Dipterocarpaceae bark, a common plant part used in these studies.

Caption: General workflow for the isolation of stilbenoids.

Detailed Methodologies

Plant Material Collection and Preparation:

-

Plant materials, such as the stem bark of various Dipterocarpaceae species, were collected from their natural habitats.[5]

-

Voucher specimens were typically deposited in a herbarium for authentication.[5]

-

The collected plant material was air-dried and then ground into a fine powder before extraction.

Extraction:

-

The powdered plant material was typically extracted by maceration at room temperature with organic solvents. Acetone and methanol were commonly used solvents.[5][9]

-

The extraction process was often repeated multiple times to ensure the exhaustive removal of phytochemicals.

-

The resulting crude extract was then concentrated under reduced pressure using a rotary evaporator.

Fractionation and Purification:

-

The crude extract was often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involved partitioning between n-hexane, ethyl acetate, and water. The stilbenoids, being moderately polar, would predominantly be found in the ethyl acetate fraction.

-

The stilbenoid-rich fraction was then subjected to various chromatographic techniques for further separation and purification.

-

Vacuum Liquid Chromatography (VLC): This technique was often used for the initial fractionation of the extract on a large scale, using silica gel as the stationary phase.[9]

-

Column Chromatography (CC): Gravity-fed column chromatography using silica gel was a standard method for the separation of compounds from the fractions obtained from VLC.[7][9]

-

Preparative Thin-Layer Chromatography (PTLC): For final purification of the isolated compounds, PTLC was frequently employed.[4]

-

Structure Elucidation Techniques

The structures of the isolated stilbenoids were determined using a combination of spectroscopic methods.

Spectroscopic Analysis Workflow:

References

- 1. [Structures of oligostilbenoids in dipterocarpaceaeous plants and their biological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]